molecular formula C4H5N5O2S B13445914 N-Nitro-N'-2-thiazolyl-guanidine

N-Nitro-N'-2-thiazolyl-guanidine

Cat. No.: B13445914
M. Wt: 187.18 g/mol
InChI Key: NEZXKHMKXTVOIZ-UHFFFAOYSA-N
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Description

N-Nitro-N'-2-thiazolyl-guanidine is a nitro-substituted guanidine derivative featuring a thiazole ring. Guanidine derivatives are known for their diverse biological activities, including roles as enzyme inhibitors, carcinogens, or therapeutic agents. The nitro group (-NO₂) and thiazolyl moiety in this compound likely influence its reactivity, stability, and biological interactions.

Properties

Molecular Formula

C4H5N5O2S

Molecular Weight

187.18 g/mol

IUPAC Name

1-nitro-2-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C4H5N5O2S/c5-3(8-9(10)11)7-4-6-1-2-12-4/h1-2H,(H3,5,6,7,8)

InChI Key

NEZXKHMKXTVOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N=C(N)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-N’-2-thiazolyl-guanidine typically involves the reaction of guanidine derivatives with nitro-substituted thiazoles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for N-Nitro-N’-2-thiazolyl-guanidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-Nitro-N’-2-thiazolyl-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Nitro-N'-2-thiazolyl-guanidine's mechanism of action involves interactions with molecular targets, such as enzymes and receptors, with the nitro group playing a crucial role.

Scientific Research Applications

Nigella sativa L. (Black cumin) volatile oil, containing thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), activates PPAR-γ, attenuates myeloperoxidase activity, protects colon microscopic architecture in inflammatory bowel disease, lowers the expression of pro-inflammatory cytokines and mediators at mRNA and protein levels, reduces phosphorylation in activated MAPK and NF-κB proteins, and enhances colon epithelial PPAR-γ expression. It also diminishes CXCL-1 IL-8 and cyclooxygenase-2 (COX-2) mRNA expression in HT-29 cells exposed to TNF-α, and increases HT-29 PPAR-γ mRNA and protein expression in vivo and in vitro . N-methyl-N'-nitroguanidine can be used as an intermediate in the preparation of biologically active compounds, such as insecticides .

Pharmaceutical Research

Enamides bearing a nitro functionality have been evaluated for their inhibitory profiles of monoamine oxidases (MAOs) and β-site amyloid precursor protein cleaving enzyme 1 (β-secretase, BACE1) . Compounds NEA3 and NEA1 exhibited more potent MAO-B inhibition than the standards lazabemide and pargyline, with greater selectivity index (SI) values toward MAO-B over MAO-A. Inhibition and kinetics studies suggested that NEA3 and NEA1 are reversible and competitive inhibitors . Reversibility studies indicated that NEA1 and NEA3 function as reversible MAO-B inhibitors, similar to lazabemide .

PRMT5 Inhibitors

Protein arginine methyltransferase 5 (PRMT5) is an epigenetic target associated with tumors, making it of interest for cancer therapy. Several PRMT5 inhibitors have entered clinical trials, with second-generation inhibitors showing clinical application value. However, due to toxicity, none have been approved for marketing . Methylthioadenosine (MTA)-cooperative PRMT5 inhibitors are under review for their design and structure-activity relationship (SAR). Safety concerns exist regarding the aromatic amine moiety of second-generation PRMT5 inhibitors and potential nitrosamine risk factors during preparation .

Additional compounds

  • N-Methyl-N'-2-([2-(dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine, synthesized from a primary amine and N-methyl 1-methylthio-2-nitroethyleneamine, melts at approximately 100°-103° C after recrystallization from a methanol-ethyl acetate solvent mixture .
  • N-methyl-N'-2-([2-(dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl-N"-aminocarbonylguanidine dihydrochloride can be produced by dissolving N-methyl-N'-2-([2-(dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl-N"-cyanoguanidine in aqueous hydrochloric acid, followed by evaporation .

Mechanism of Action

The mechanism of action of N-Nitro-N’-2-thiazolyl-guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells. The thiazole ring can interact with specific binding sites on proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrofuran Derivatives

  • FANFT (N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide): Structure: Contains a nitro-furan ring linked to a thiazole group. Biological Activity: A potent bladder carcinogen in rats, inducing 100% tumor incidence with prolonged exposure. Sequential epithelial changes (e.g., pleomorphic microvilli) are observed via electron microscopy . Mechanism: Metabolism involves prostaglandin hydroperoxidase-mediated binding to nucleic acids, suggesting a role in DNA adduct formation . Comparison: Unlike FANFT, N-Nitro-N'-2-thiazolyl-guanidine lacks a formamide group, which may alter its metabolic activation and target organs.
  • 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine: Structure: Nitro-furan fused with an oxadiazine ring. Biological Activity: Induces hemangioendothelial sarcomas in liver and mesentery, contrasting with FANFT’s bladder specificity. This highlights how structural variations (e.g., oxadiazine vs. thiazole) influence carcinogenic profiles .

Nitro-Thiazole Derivatives

  • ANFT (2-Amino-4-(5-nitro-2-furyl)thiazole): Structure: Combines a nitro-furan with a thiazole ring. Metabolism: Binds to nucleic acids via prostaglandin hydroperoxidase, similar to FANFT. Approximately 2% of metabolites bind to tRNA and 1% to DNA, indicating moderate genotoxicity . Comparison: Replacement of the furan with a guanidine group in this compound could reduce nucleic acid binding affinity.

Nitro-Guanidines

  • MNNG (1-Methyl-3-nitro-1-nitrosoguanidine): Structure: Methyl-nitro-nitrosoguanidine. Synthesis: Used in the preparation of nitro-guanidines (e.g., compound 13 in , synthesized in 84% yield) . Toxicity: Known as a direct-acting alkylating agent and carcinogen. In contrast, this compound’s nitro group may require metabolic activation for toxicity .
  • 1-(4-Nitrophenyl)guanidine nitrate :

    • Structure : Nitro-phenylguanidine.
    • Physical Properties : Similarity score of 0.68 to this compound, suggesting structural parallels. However, the phenyl vs. thiazolyl group may affect solubility and bioavailability .

Data Tables

Key Research Findings

  • Structural Determinants of Carcinogenicity: The presence of a thiazole ring (as in FANFT) correlates with bladder-specific carcinogenicity, while oxadiazine or phenyl groups shift tumorigenicity to other organs .
  • Synthetic Feasibility : Guanidine derivatives with nitro substituents can be synthesized in moderate to high yields (35–84%), depending on the substituents and reaction conditions .

Q & A

Q. What are the recommended methods for synthesizing N-Nitro-N'-2-thiazolyl-guanidine, and how can purity be assessed?

Synthesis typically involves nitration of the parent guanidine derivative under controlled acidic conditions. Key steps include protecting reactive functional groups (e.g., thiazole rings) to prevent side reactions. Post-synthesis, purity is validated via High-Performance Liquid Chromatography (HPLC) and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) . For example, NMR can resolve nitro group positioning, while MS confirms molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

Due to nitro group reactivity, store the compound in airtight, light-resistant containers at –20°C in a desiccated environment. Avoid contact with reducing agents or metals. Safety protocols include using fume hoods , nitrile gloves , and lab coats . In case of spills, neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste channels .

Q. What analytical techniques are essential for characterizing its functional groups?

Fourier-Transform Infrared Spectroscopy (FTIR) identifies nitro (–NO₂) and thiazole ring vibrations. X-ray Crystallography resolves 3D structure, critical for understanding steric effects. Elemental Analysis quantifies C, H, N, and S content to confirm stoichiometry .

Advanced Research Questions

Q. How can binding interactions between this compound and biological targets (e.g., enzymes) be studied?

Use Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. Surface Plasmon Resonance (SPR) provides real-time kinetics (ka/kd). For structural insights, employ Cryo-Electron Microscopy (cryo-EM) or X-ray co-crystallography to visualize ligand-target complexes. Computational methods like Molecular Dynamics (MD) simulations predict binding modes and energetics .

Q. What experimental strategies address contradictions in reported thermal stability data?

Conflicting stability reports may arise from impurities or varying experimental conditions. Conduct Differential Scanning Calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to determine decomposition temperatures. Pair with Thermogravimetric Analysis (TGA) to monitor mass loss. Validate findings using accelerated aging studies under controlled humidity and temperature .

Q. How can researchers elucidate the compound’s reaction pathways under oxidative or reductive conditions?

Use Electrochemical Analysis (cyclic voltammetry) to study redox behavior. For oxidative pathways, employ Electron Paramagnetic Resonance (EPR) to detect radical intermediates. In reductive environments, track nitro-to-amine conversion via High-Resolution MS (HRMS) and ²H/¹⁵N isotopic labeling to trace reaction mechanisms .

Methodological Considerations

Q. What computational tools are effective for modeling this compound’s reactivity?

Density Functional Theory (DFT) calculates nitro group charge distribution and reaction barriers. Molecular Orbital (MO) Theory predicts electrophilic/nucleophilic sites. Software like Gaussian or ORCA simulates transition states, while Molecular Docking (AutoDock Vina) screens potential biological targets .

Q. How can researchers validate the absence of mutagenic byproducts during synthesis?

Perform Ames Tests using Salmonella typhimurium strains to detect frameshift or base-pair mutations. Complement with Liquid Chromatography-Tandem MS (LC-MS/MS) to identify nitroso or nitramine derivatives, which are common mutagenic impurities .

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